Piperazine, 1,1'-(1,3-propanediyl)bis-
Description
Piperazine, 1,1'-(1,3-propanediyl)bis- (IUPAC name: 1,1′-(1,3-propanediyl)bis[4-(3-chlorophenyl)piperazine]) is a bis-piperazine derivative with a propane-1,3-diyl spacer connecting two piperazine rings, each substituted with a 3-chlorophenyl group. Its molecular formula is C23H30Cl2N4, with an average molecular mass of 433.42 g/mol . This compound is pharmaceutically significant as Trazodone BP Impurity H, a reference standard in quality control for the antidepressant drug Trazodone .
Properties
CAS No. |
19479-82-4 |
|---|---|
Molecular Formula |
C11H24N4 |
Molecular Weight |
212.34 g/mol |
IUPAC Name |
1-(3-piperazin-1-ylpropyl)piperazine |
InChI |
InChI=1S/C11H24N4/c1(6-14-8-2-12-3-9-14)7-15-10-4-13-5-11-15/h12-13H,1-11H2 |
InChI Key |
DOJHEVQGYQYOSP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCN2CCNCC2 |
Canonical SMILES |
C1CN(CCN1)CCCN2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Bis-piperazine derivatives vary in linker length, substituents, and applications. Below is a comparative analysis of key analogues:
Structural Differences
*Note: The dithiolone derivative’s exact formula is unspecified but includes sulfur and chlorine substituents .
Physicochemical and Pharmacological Properties
Physical Properties
Pharmacological Activity
- Piperazine, 1,1'-(1,3-propanediyl)bis-: No direct bioactivity reported; primarily a pharmaceutical impurity .
- For example, C22H22N6S4 () showed efficacy against E. coli and S. aureus .
- Phenoxyacetyl-Piperazine: Unspecified activity but may serve as a precursor in drug synthesis .
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